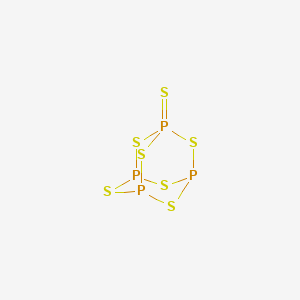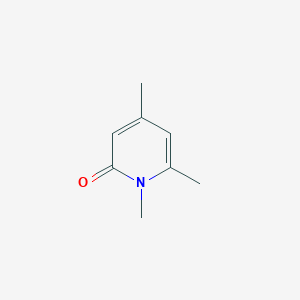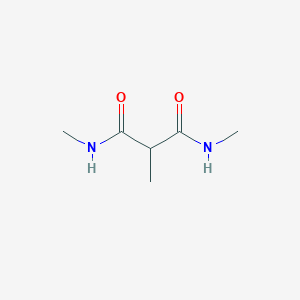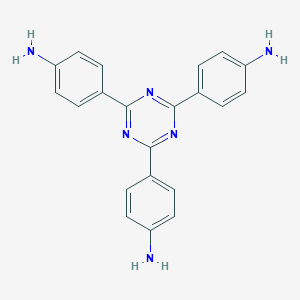
4,4',4''-(1,3,5-三嗪-2,4,6-三基)三苯胺
描述
Synthesis Analysis
The synthesis of "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" involves nucleophilic addition reactions, as demonstrated in the preparation of hyperbranched polyimides (HPI) incorporating s-triazine moieties. For example, a chemically stable version of this compound was synthesized using direct nucleophilic addition in Dimethylformamide (DMF), showcasing its potential as a precursor for high-performance materials due to its chemical stability and high thermal resistance (Othman et al., 2017).
Molecular Structure Analysis
The molecular structure of materials incorporating "4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline" has been extensively studied using techniques such as single-crystal X-ray diffraction. These analyses reveal complex structures, including three-dimensional frameworks with large windows and interesting coordination geometries, which are significant for applications in catalysis, gas storage, and sensing applications. One notable example is the zinc(II) coordination framework based on this compound, which shows a self-penetrated three-dimensional structure with potential applications as a fluorescent sensor (Wang et al., 2020).
科学研究应用
Application in Coordination Nanostructures
- Scientific Field : Nanotechnology and Material Science .
- Summary of the Application : TATB has been used to study the modulation effects of Cu2+/Fe3+ ions on the hydrogen-bonded structure of TATB on a HOPG (highly oriented pyrolytic graphite) surface . This research is significant because it contributes to our understanding of how to effectively adjust self-assembled structures of TATB molecules formed by metal-ligand coordination bonds .
- Methods of Application or Experimental Procedures : The study was conducted at the liquid-solid interface using scanning tunneling microscopy (STM). The self-assembled honeycomb network of TATB was observed to transform dramatically after introducing CuCl2/FeCl3 with different concentrations .
- Results or Outcomes : STM observations demonstrated that the self-assembled honeycomb network of TATB transformed after introducing CuCl2/FeCl3 with different concentrations. The metal-organic coordination structures were formed due to the incorporation of the Cu2+/Fe3+ ions . A Cu2+ ion remains coordinated to two COOH groups and only the number of COOH groups involved in coordination doubles when the concentration of Cu2+ ions doubled. A Fe3+ ion changes from coordination to three COOH groups to two COOH groups after increasing the concentration of Fe3+ ions in a mixed solution .
Application as a Pharmaceutical Raw Material
Application in the Synthesis of High Chemical Stability Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : TATB has been used in the synthesis of compounds with high chemical stability . This research contributes to our understanding of how to effectively synthesize stable compounds for various applications.
- Methods of Application or Experimental Procedures : The synthesis was conducted using direct nucleophilic addition in dimethylformamide (DMF) .
Application in Herbicides
- Scientific Field : Agriculture and Organic Chemistry .
- Summary of the Application : TATB derivatives are widely used as herbicides . This application is significant because it contributes to the effective control of unwanted plants in agricultural fields.
Application in Polymers
安全和危害
“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
属性
IUPAC Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQATVVMVBGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363924 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
CAS RN |
14544-47-9 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



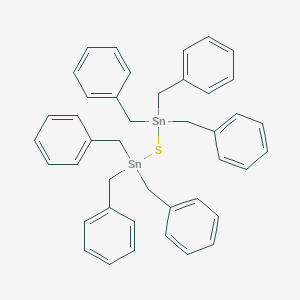
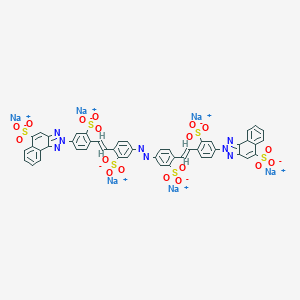

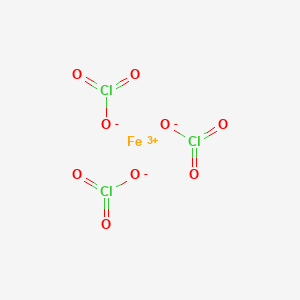

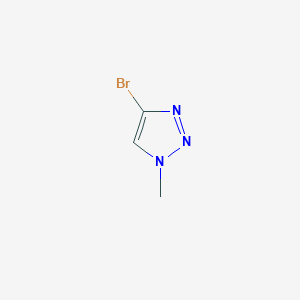
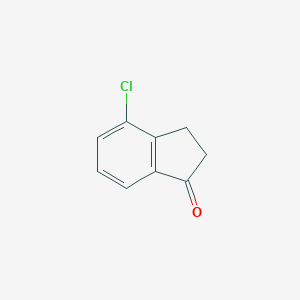


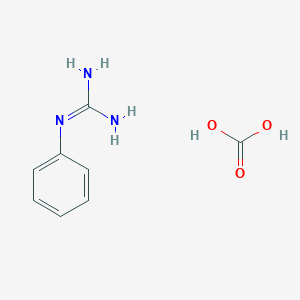
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
